Cas no 162288-44-0 (2-(N-phenylacetamido)propanoic acid)

2-(N-phenylacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(N-phenylacetamido)propanoic acid
- ADAL1012879
- EN300-9427456
- AQ-917/42754505
- 162288-44-0
- 2-(acetylanilino)propanoic acid
- CHEMBL417240
- SCHEMBL2968427
- 2-(Acetyl-phenyl-amino)-propionic acid
- BDBM50016612
- 2-(N-acetylanilino)propanoic acid
- Alanine, N-acetyl-N-phenyl-
-
- MDL: MFCD05863481
- インチ: 1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15)
- InChIKey: OGRDVTGIBRIYAG-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)N(C(C)=O)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 密度みつど: 1.225±0.06 g/cm3(Predicted)
- ゆうかいてん: 143-144 °C
- ふってん: 364.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 3.92±0.10(Predicted)
2-(N-phenylacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9427456-1.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
Enamine | EN300-9427456-10.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 10.0g |
$1839.0 | 2025-02-21 | |
Enamine | EN300-9427456-0.25g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.25g |
$393.0 | 2025-02-21 | |
Enamine | EN300-9427456-2.5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 2.5g |
$838.0 | 2025-02-21 | |
Enamine | EN300-9427456-1g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 1g |
$428.0 | 2023-09-01 | ||
Enamine | EN300-9427456-5.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 5.0g |
$1240.0 | 2025-02-21 | |
Enamine | EN300-9427456-0.05g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.05g |
$359.0 | 2025-02-21 | |
Enamine | EN300-9427456-5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 5g |
$1240.0 | 2023-09-01 | ||
Enamine | EN300-9427456-0.5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.5g |
$410.0 | 2025-02-21 | |
Enamine | EN300-9427456-0.1g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.1g |
$376.0 | 2025-02-21 |
2-(N-phenylacetamido)propanoic acid 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-(N-phenylacetamido)propanoic acidに関する追加情報
Comprehensive Overview of 2-(N-phenylacetamido)propanoic acid (CAS No. 162288-44-0): Properties, Applications, and Industry Insights
2-(N-phenylacetamido)propanoic acid (CAS No. 162288-44-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This N-phenylacetamide derivative combines a propanoic acid backbone with an acetamido-phenyl group, making it a versatile intermediate for synthetic applications. Its molecular formula C11H13NO3 and molecular weight 207.23 g/mol position it as a valuable building block in medicinal chemistry.
Recent studies highlight the compound's role in peptide mimetics and small molecule drug development, particularly in targeting enzyme inhibition pathways. Researchers are exploring its potential in anti-inflammatory agents and metabolic modulators, aligning with current trends in personalized medicine. The carboxylic acid functionality allows for further derivatization, while the phenylacetamido moiety contributes to lipophilicity—a critical factor in bioavailability optimization.
From a synthetic chemistry perspective, 162288-44-0 demonstrates remarkable stability under physiological pH conditions, as evidenced by recent pharmacokinetic studies. This characteristic makes it attractive for prodrug design, addressing common challenges in drug delivery systems. Industry reports indicate growing demand for such chiral intermediates in asymmetric synthesis, especially for API manufacturing (Active Pharmaceutical Ingredients).
Analytical characterization of 2-(N-phenylacetamido)propanoic acid typically involves HPLC purity analysis (≥98%) and spectroscopic confirmation (IR, NMR, MS). The compound's crystalline form shows a melting point range of 148-152°C, with solubility profiles favoring polar organic solvents like DMSO or ethanol. These physicochemical properties are frequently discussed in formulation science forums, particularly regarding excipient compatibility.
Environmental and regulatory aspects of CAS 162288-44-0 comply with REACH standards, with no significant ecotoxicity concerns reported. Its biodegradability profile makes it preferable over persistent organic pollutants in green chemistry initiatives. This aligns with the pharmaceutical industry's shift toward sustainable synthesis methods, a hot topic in ESG-focused investments.
Emerging applications include its use as a fluorescence probe precursor in diagnostic imaging and as a ligand in catalytic systems for C-C bond formation. Patent analyses reveal increasing IP activity around structural analogs, particularly for kinase inhibitor scaffolds—a reflection of oncology research trends. These developments position N-phenylacetamido propanoic acid derivatives as promising candidates for targeted therapy development.
Quality control protocols for 162288-44-0 emphasize residual solvent monitoring and chiral purity verification, addressing stringent requirements for GMP production. Storage recommendations typically specify airtight containers at 2-8°C to prevent hydrolytic degradation, a common query among laboratory technicians handling the compound.
Market intelligence suggests steady growth in the fine chemicals sector for such intermediates, driven by expanding bioconjugation technologies and proteolysis-targeting chimera (PROTAC) platforms. The compound's compatibility with solid-phase synthesis methodologies further enhances its utility in combinatorial chemistry workflows.
Academic investigations into 2-(N-phenylacetamido)propanoic acid frequently appear in journals covering medicinal chemistry innovations and computational drug design. Molecular docking studies suggest favorable interactions with various biological targets, though clinical validation remains pending. This research gap presents opportunities for further investigation into its structure-activity relationships.
Industrial scale-up considerations for CAS 162288-44-0 focus on atom-efficient routes and catalytic amidation processes. Recent process chemistry publications highlight successful kilogram-scale production with >85% yield, addressing cost-effectiveness concerns in contract manufacturing scenarios.
The compound's role in metabolite identification studies has gained prominence, particularly in ADME screening (Absorption, Distribution, Metabolism, Excretion). Its structural features facilitate phase II metabolite simulation, crucial for preclinical safety assessment—a regulatory requirement receiving heightened attention in drug development circles.
Technical discussions often center on optimal purification techniques for N-acetyl phenylalanine analogs, with recrystallization from ethyl acetate/hexane mixtures demonstrating superior results. Such practical insights are valuable for process chemists optimizing synthetic protocols.
Future prospects for 2-(N-phenylacetamido)propanoic acid include potential applications in biomaterials functionalization and smart drug delivery carriers. Its compatibility with click chemistry approaches positions it well for emerging theranostic platforms combining diagnostic and therapeutic functions.
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